MeOSuc-Ala-Ala-Pro-Val-PNA MeOSuc-Ala-Ala-Pro-Val-PNA Ceramides are lipid second messengers with an important role in apoptosis.  Biotin-Ceramide can be bound to streptavidin coated surfaces for protein binding experiments and assay development.
Proteinase 3 (PR3, myeloblastin) is a polymorphonuclear leukocyte serine proteinase that degrades matrix proteins including fibronectin, laminin, vitronectin, and collagen type IV to generate antimicrobial peptides. Neutrophil elastase is a serine proteinase that is secreted by neutrophils during inflammation to destroy pathogens. Evaluating these enzymes is helpful to understanding inflammatory autoimmune processes. MeOSuc-AAPV-pNA is a highly sensitive peptide substrate that is hydrolyzed by both human and mouse neutrophil elastase and PR3, but not cathepsin G or chymotrypsin. Enzyme activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm.
Brand Name: Vulcanchem
CAS No.: 70967-90-7
VCID: VC20899078
InChI: InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1
SMILES: CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol

MeOSuc-Ala-Ala-Pro-Val-PNA

CAS No.: 70967-90-7

Cat. No.: VC20899078

Molecular Formula: C27H38N6O9

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

MeOSuc-Ala-Ala-Pro-Val-PNA - 70967-90-7

Specification

CAS No. 70967-90-7
Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
IUPAC Name methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1
Standard InChI Key VLVGCNNWNUERRZ-OSAZLGQLSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
SMILES CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Appearance Assay:≥98%A crystalline solid

Introduction

Structural Characteristics

Chemical Structure and Properties

PropertyValueReference
Molecular Weight590.63 g/mol
Molecular FormulaC27H38N6O9
Density1.297 g/cm³
Boiling Point908.4°C at 760 mmHg
Flash Point503.2°C
AppearanceCrystalline solid
SolubilityHighly soluble in aqueous solutions
Storage Requirement-20°C or below

These physical attributes contribute to the compound's stability, handling characteristics, and performance in experimental settings . The high boiling and flash points indicate thermal stability, while its excellent solubility in aqueous media facilitates its incorporation into assay systems .

Biochemical Applications

Enzyme Kinetics and Substrate Specificity

MeOSuc-Ala-Ala-Pro-Val-pNA demonstrates remarkable substrate specificity for elastase enzymes, with distinct kinetic parameters that illustrate its efficiency as a substrate. The compound exhibits varying catalytic efficiency (kcat/Km) values depending on the buffer conditions used in the assay, reflecting the influence of environmental factors on enzyme-substrate interactions . Under different phosphate buffer concentrations, the kcat/Km values for human leukocyte elastase range from 15,000 to 330,000 M⁻¹s⁻¹, demonstrating its utility across various experimental conditions . These kinetic parameters indicate rapid turnover and strong affinity, making the compound an excellent choice for sensitive detection of elastase activity .

Specificity Profile

One of the most valuable attributes of MeOSuc-Ala-Ala-Pro-Val-pNA is its high degree of selectivity for elastase enzymes. The compound serves as an excellent substrate for human and rat leukocyte elastases as well as porcine pancreatic elastase . Additionally, it is cleaved by myeloblastin, a serine protease with elastase-like specificity . Importantly, the compound exhibits minimal cross-reactivity with other serine proteases such as cathepsin G and chymotrypsin, allowing for specific elastase activity measurement even in complex biological samples containing multiple proteolytic enzymes .

Reaction Mechanism

The enzymatic reaction between elastase and MeOSuc-Ala-Ala-Pro-Val-pNA follows a well-characterized hydrolysis mechanism. The reaction proceeds through the formation of an acyl-enzyme intermediate, with subsequent deacylation serving as the rate-limiting step for specific p-nitroanilides . The release of para-nitroaniline can be monitored by measuring absorbance at 405 nm, with the rate of color development directly proportional to elastase activity . This makes the compound particularly valuable for kinetic assays where real-time monitoring of enzyme activity is required.

Research Applications

Enzyme Activity Assays

The primary application of MeOSuc-Ala-Ala-Pro-Val-pNA lies in the development and execution of elastase activity assays. These assays are fundamental to understanding enzyme kinetics, mechanisms, and the effects of inhibitors on elastase activity . The compound's high specificity and sensitivity make it an ideal substrate for routine assays of human and rat leukocyte elastases and porcine pancreatic elastase in both research and clinical settings . The assays utilizing this substrate can be performed with purified enzymes or directly with biological fluids and conditioned media, offering versatility in experimental design .

Drug Development Applications

Structural Analogs and Comparative Analysis

Related Compounds and Variants

Several structural analogs of MeOSuc-Ala-Ala-Pro-Val-pNA have been developed, each with distinct properties and applications. One notable variant is MeOSuc-AAPV-4MbNA, a fluorogenic substrate that utilizes 4-Methoxy-β-naphthylamine (4MβNA) as the leaving group instead of para-nitroaniline . This fluorogenic substrate offers enhanced sensitivity through fluorescence detection, with excitation at 335-350 nm and emission at 410-440 nm . Another analog is MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CH₂Cl), which functions as an inhibitor rather than a substrate for elastase and related proteases .

Comparative Efficacy

Research has compared the efficacy of MeOSuc-Ala-Ala-Pro-Val-pNA with other elastase substrates and inhibitors. In a comparative study, the inhibitor MeOSuc-AAPF-CH₂Cl (with phenylalanine replacing valine at the P1 position) demonstrated superior inhibitory activity against proteinase K compared to MeOSuc-AAPV-CH₂Cl . At a concentration of 0.05mM, MeOSuc-AAPF-CH₂Cl produced a signal for an exogenous target at 30 cycles in a real-time RT-PCR assay, whereas MeOSuc-AAPV-CH₂Cl required a 10-fold higher concentration (0.5mM) to achieve the same result . This highlights how subtle changes in the peptide sequence can significantly impact the compound's interaction with target enzymes .

Inhibition Characteristics

MeOSuc-Ala-Ala-Pro-Val-pNA has been studied in the context of inhibition kinetics with various compounds. Research has shown that certain chelators, such as FURA-2, display mixed partial competitive and partial noncompetitive inhibition of the amidolysis of MeOSuc-Ala-Ala-Pro-Val-pNA by human neutrophil elastase . These inhibition studies provide valuable insights into the interactions between elastase, its substrates, and potential inhibitors, informing the development of more effective therapeutic agents .

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